molecular formula C7H6ClF B1347005 2-Chloro-5-fluorotoluene CAS No. 33406-96-1

2-Chloro-5-fluorotoluene

Cat. No. B1347005
CAS RN: 33406-96-1
M. Wt: 144.57 g/mol
InChI Key: NIOGDCDTKPQEAT-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorotoluene is a chemical compound with the formula C7H6ClF . It has a molecular weight of 144.574 . The IUPAC Standard InChI is InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluorotoluene involves several steps . The process begins with the cooling of anhydrous hydrogen fluoride, followed by the slow addition of 2-chloro-4-aminotoluene . Sodium nitrite is added after the dissolution is complete, and the mixture is kept at a specific temperature for a certain period . The mixture then undergoes pyrolysis and is kept at a specific temperature for an extended period . After cooling, the mixture is separated, and the organic phase is neutralized with sodium carbonate until the pH value reaches 7.5 . The product, 2-Chloro-5-fluorotoluene, is obtained through distillation .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluorotoluene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .


Physical And Chemical Properties Analysis

2-Chloro-5-fluorotoluene has a density of 1.2±0.1 g/cm3 . Its boiling point is 162.7±20.0 °C at 760 mmHg . The compound has a vapour pressure of 2.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.3±3.0 kJ/mol . The flash point is 52.5±7.3 °C . The index of refraction is 1.502 . The molar refractivity is 36.0±0.3 cm3 .

Scientific Research Applications

Internal Rotation and Molecular Spectroscopy

Research conducted by Nair et al. (2020) explored 2-Chloro-4-fluorotoluene, a close relative of 2-Chloro-5-fluorotoluene, using molecular jet Fourier transform microwave spectroscopy and quantum chemistry. This study focused on the internal rotation of the methyl group and observed chlorine nuclear quadrupole coupling. These findings contribute to understanding the molecular behavior of chlorofluorotoluenes, including 2-Chloro-5-fluorotoluene, in various states and conditions (Nair et al., 2020).

Generation and Spectroscopy of Benzyl-type Radicals

Chae et al. (2014) and Yi et al. (2014) investigated the generation of benzyl-type radicals from 2-Chloro-5-fluorotoluene using corona discharge in helium carrier gas. These studies provide insights into the vibrational and electronic spectra of the generated radicals. This research is significant for understanding the behavior of 2-Chloro-5-fluorotoluene under specific conditions, contributing to broader applications in chemistry and material science (Chae et al., 2014); (Yi et al., 2014).

Fluoroarene Separation in Metal-Organic Frameworks

Zick et al. (2021) demonstrated the use of metal-organic frameworks (MOFs) for the separation of fluoroarene mixtures, including fluorotoluenes like 2-Chloro-5-fluorotoluene. This approach is notable for its efficiency and selectivity, offering a promising avenue for the production and purification of fluoroarenes, which are crucial in various industrial applications (Zick et al., 2021).

Molecular Structure AnalysisKrishnakumar et al. (2013) and Nair et al. (2021) conducted studies on chlorofluorotoluenes, including compounds similar to 2-Chloro-5-fluorotoluene. They used techniques like FTIR, FT-Raman, and NMR, coupled with theoretical calculations, to analyze the molecular structures and vibrational frequencies. These studies are essential for understanding the molecular properties of chlorofluorotoluenes, which can be instrumental in various chemical and pharmaceutical applications

Scientific Research Applications of 2-Chloro-5-fluorotoluene

Molecular Spectroscopy and Quantum Chemistry

Nair et al. (2020) investigated 2-Chloro-4-fluorotoluene, a structurally similar compound to 2-Chloro-5-fluorotoluene, using molecular jet Fourier transform microwave spectroscopy and quantum chemistry. The study focused on the internal rotation of the methyl group and observed chlorine nuclear quadrupole coupling. This research contributes to understanding the molecular behavior of similar chlorofluorotoluenes, including 2-Chloro-5-fluorotoluene, in various states and conditions (Nair et al., 2020).

Generation of Molecular Radicals

Yi et al. (2014) explored the generation of molecular radicals from 2-Chloro-5-fluorotoluene by corona discharge. The study focused on the spectroscopic analysis of the emission spectra and proposed a pathway for the formation of benzyl-type radicals. This research provides valuable insights into the reactivity and potential applications of 2-Chloro-5-fluorotoluene in radical chemistry (Yi et al., 2014).

Vibronic Emission Spectrum Analysis

Chae et al. (2014) reported on the spectroscopic constants of the jet-cooled 2-chloro-5-fluorobenzyl radical, generated from 2-chloro-5-fluorotoluene by corona discharge. The study provides insights into the electronic transition energy and vibrational mode frequencies of the radical, contributing to our understanding of the electronic properties of derivatives of 2-Chloro-5-fluorotoluene (Chae et al., 2014).

Fluoroarene Separation in Metal-Organic Frameworks

Zick et al. (2021) demonstrated the use of metal-organic frameworks (MOFs) for the separation of fluoroarene mixtures, including fluorotoluenes like 2-Chloro-5-fluorotoluene. This approach is significant for its efficiency and selectivity, offering a promising avenue for the production and purification of fluoroarenes, crucial in various industrial applications (Zick et al., 2021).

Molecular Structure Analysis

Krishnakumar et al. (2013) conducted a study on 2-chloro-6-fluorotoluene, closely related to 2-Chloro-5-fluorotoluene. This research used techniques like FTIR, FT-Raman, and NMR, combined with theoretical calculations, to analyze the molecular structure and vibrational frequencies. Such studies are crucial for understanding the molecular properties of chlorofluorotoluenes, which can be instrumental in various chemical and pharmaceutical applications (Krishnakumar et al., 2013).

Safety And Hazards

When handling 2-Chloro-5-fluorotoluene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . Wash face, hands, and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-chloro-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGDCDTKPQEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187053
Record name 2-Chloro-5-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorotoluene

CAS RN

33406-96-1
Record name 1-Chloro-4-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33406-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorotoluene
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Record name 2-Chloro-5-fluorotoluene
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Record name 2-chloro-5-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EH Yi, YW Yoon, SK Lee - Chemical Physics Letters, 2014 - Elsevier
… In this study, we report the vibronic emission spectra observed from the corona discharge of 2-chloro-5-fluorotoluene at different voltages. From comparing the observed emission …
Number of citations: 3 www.sciencedirect.com
T Schaefer, W Danchura… - Canadian Journal of …, 1978 - cdnsciencepub.com
… A full analysis of the proton magnetic resonance spectra of 3-fluorotoluene and of 2-chloro5-fluorotoluene, as 10 molz solutions in CS2, demonstrates that the long-range spin-spin …
Number of citations: 14 cdnsciencepub.com
SY Chae, YW Yoon, SK Lee - Chemical Physics Letters, 2014 - Elsevier
… We report spectroscopic constants of the jet-cooled 2-chloro-5-fluorobenzyl radical which was generated by corona discharge of precursor 2-chloro-5-fluorotoluene seeded in a large …
Number of citations: 5 www.sciencedirect.com
YW Yoon, SY Chae, M Lim, SK Lee - Chemical Physics Letters, 2015 - Elsevier
… Similarly, the 2-fluorobenzyl [28] and 3-fluorobenzyl [29] radicals were formed from 2-fluoro-5-chlorotoluene and 2-chloro-5-fluorotoluene, respectively, suggesting that the distance …
Number of citations: 3 www.sciencedirect.com
AP Krapcho, CE Gallagher, A Hammach… - Journal of …, 1997 - Wiley Online Library
… The or-bromo-2-chloro-5-fluorotoluene (Sb) and ot-bromo-2-fluoro-5-chlorotoluene (Sc) were prepared by treatment of 2-chloro-5-fluorotoluene or 2-fluoro-5-chlorotoluene with N-…
Number of citations: 27 onlinelibrary.wiley.com
FB Mallory, CW Mallory - The Journal of Organic Chemistry, 1983 - ACS Publications
… Benzylicbromination23 of 10.3 g (71 mmol) of 2-chloro-5-fluorotoluene with 13.2 g (74 mmol) of IV-bromosuccinimide gave a sample of 2-chloro-5-fluorobenzyl bromide that was …
Number of citations: 41 pubs.acs.org
GW Lee - Spectrochimica Acta Part A: Molecular and …, 2021 - Elsevier
… The H atom rearrangement efficiency as the discharge voltage level was measured from 2-chloro-5-fluorotoluene in the corona discharge system [21]. Recently, the observation of the o-…
Number of citations: 4 www.sciencedirect.com
SH Newman-Stonebraker, JY Wang… - Journal of the …, 2022 - ACS Publications
… Using 1 as a model complex, we performed a stoichiometric oxidative addition reaction with 2 equiv of 2-chloro-5-fluorotoluene at room temperature and monitored the reaction by 31 P …
Number of citations: 14 pubs.acs.org
VI Ilyin, ER Whittemore, M Tran, KZ Shen… - European journal of …, 1996 - Elsevier
… 340C) was prepared from 2-chloro5-fluorotoluene in four steps: (i) nitration, (ii) nucleophilic substitution of the halogen ortho to the nitro group with sodium glycinate, (iii) reduction of the …
Number of citations: 27 www.sciencedirect.com
CS Takeuchi - 1988 - mspace.lib.umanitoba.ca
THE USE OF FIVE AND SIX BOND LONG-RANGE IU-ITT 4¡¡ I¡ 1-19P COUPLING CONSTANTS IN THE DETERMINATION OF CONFORMATIONAL PREFERENCES IN SOME …
Number of citations: 4 mspace.lib.umanitoba.ca

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